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phenylbenzamide

CAS No.: 51774-44-8

Cat. No.: B3343323

Get Quote

Executive Summary
N-methyl-3-nitro-N-phenylbenzamide (C₁₄H₁₂N₂O₃, MW 256.26) presents a distinct mass

spectral signature defined by the interplay between its nitro-aromatic stability and the labile

amide bond. Unlike its ortho (2-nitro) isomer, which undergoes rapid rearrangement due to

steric and electronic "ortho effects," the meta (3-nitro) isomer exhibits a fragmentation pattern

driven by thermodynamic stability and direct bond cleavages.

This guide serves as a technical standard for identifying this compound, distinguishing it from

regioisomers, and selecting the optimal ionization method for trace analysis.

Technical Deep Dive: Fragmentation Mechanism
Electron Ionization (EI) Pathway
In 70 eV EI, the molecular ion (
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, m/z 256) is observable but typically not the base peak due to the destabilizing presence of the
nitro group and the facile cleavage of the amide bond.

Primary Fragmentation Channels:
Amide Bond Cleavage (Diagnostic): The most dominant pathway is

-cleavage relative to the carbonyl, driven by the stability of the resulting acylium ion.

Fragment A (Acylium Ion): Cleavage yields the 3-nitrobenzoyl cation at m/z 149. This is

often the base peak or a major diagnostic ion.

Fragment B (Amine Ion): The complementary N-methylaniline radical cation appears at

m/z 106 (or m/z 107 if H-transfer occurs).

Nitro Group Degradation:

Loss of

: Direct loss of the nitro radical from the molecular ion yields m/z 210 (

).

Loss of

: A characteristic rearrangement involving the nitro group yields m/z 226 (

), followed by CO loss.

Secondary Decompositions:

The m/z 149 ion further fragments via loss of

to form the phenyl cation analog (m/z 103) or loss of CO to form the nitrophenyl cation
(m/z 121).

Visualization of Fragmentation Pathways
The following diagram maps the specific dissociation routes for the 3-nitro isomer.
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Caption: Figure 1. EI Fragmentation pathway of N-methyl-3-nitro-N-phenylbenzamide. The

m/z 149 acylium ion is the primary diagnostic marker.

Comparative Analysis: Product vs. Alternatives
In drug development, distinguishing the target meta isomer from its ortho and para impurities is

critical.

Comparison with Regioisomers (Ortho/Para)
The Ortho Effect is the key differentiator. In the ortho isomer (2-nitro), the nitro group is

sterically and electronically proximate to the carbonyl, facilitating unique rearrangements not

possible in the meta (3-nitro) isomer.
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Feature
3-Nitro (Meta) -

TARGET

2-Nitro (Ortho) -

ALTERNATIVE
Differentiation Logic

Base Peak (EI)
m/z 149 (3-

nitrobenzoyl)

m/z varies (often [M-

OH]⁺ or [M-O]⁺)

Ortho isomer

facilitates O-transfer

or OH loss due to

proximity to

Carbonyl/N-methyl.

[M-OH]⁺ Peak Negligible / Absent Prominent

Interaction between

Nitro O and Methyl H

(via 6-membered

transition) is unique to

ortho.

Stability
High (Standard

fragmentation)

Low (Rapid

rearrangement)

Meta isomer follows

standard amide

cleavage rules; Ortho

deviates.

Diagnostic Ion m/z 149
m/z 133 (Loss of NO₂

+ CO)

m/z 149 is the clean

acylium ion for meta;

ortho degrades

further.

Comparison of Ionization Techniques (EI vs. ESI)
For quantitative analysis (e.g., impurity quantification), ESI is often preferred, but EI provides

superior structural confirmation.

Electron Ionization (EI): "Hard" ionization.[1] Yields a rich fingerprint (m/z 149, 106, 77)

suitable for library matching.

Electrospray Ionization (ESI): "Soft" ionization.[1] Yields primarily the protonated molecule

.

Note: To achieve structural confirmation in ESI, CID (Collision-Induced Dissociation) is

required. The MS/MS spectrum of m/z 257 will produce m/z 149 as the major product ion,
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mimicking the EI base peak.

Isomer Differentiation Workflow
Use the following logic flow to confirm the specific isomer identity.

Unknown Isomer
(MW 256)

Full Scan MS
(Observe m/z 256)

Check Base Peak
(EI or MS/MS)

Isomer: 3-Nitro (Meta)
Confirmed

Base Peak = 149
No [M-17]

Isomer: 2-Nitro (Ortho)
Confirmed

Prominent [M-17] (OH loss)
or [M-O]

Click to download full resolution via product page

Caption: Figure 2. Decision logic for differentiating 3-nitro (target) from 2-nitro (impurity)

isomers using MS peak ratios.

Experimental Protocols
GC-MS Protocol (Structural Confirmation)
Objective: Obtain a fingerprint spectrum for library matching and isomer differentiation.

System: Agilent 7890/5977 (or equivalent).

Column: DB-5ms (30m x 0.25mm x 0.25µm).

Inlet: Splitless mode, 250°C.

Carrier Gas: Helium, 1.0 mL/min constant flow.

Oven Program:

Hold 60°C for 1 min.

Ramp 20°C/min to 300°C.

Hold 5 min.
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MS Source: Electron Ionization (70 eV), 230°C.

Scan Range: m/z 40–350.

LC-MS/MS Protocol (Trace Quantification)
Objective: High-sensitivity detection of the compound in complex matrices (e.g., plasma,

reaction mixtures).

System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

Ionization: ESI Positive Mode (

).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 mins.

MRM Transitions (Quantification):

Quantifier: 257.1

149.0 (Collision Energy: ~25 eV).

Qualifier 1: 257.1

106.1 (Amine fragment).

Qualifier 2: 257.1

77.0 (Phenyl ring).

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343323?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NIST Mass Spectrometry Data Center.Mass Spectrum of Benzamide, N-methyl-N-phenyl-

(Analog Reference). NIST Chemistry WebBook. Link

BenchChem.Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers.Link

Hibbs, J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl

Benzenesulfonamides. American Society for Mass Spectrometry.[2] Link

University of Guanajuato.Fragmentation mechanisms in mass spectrometry: Ortho Effects

and Nitro Compounds.Link

Holcapek, M., et al. (2010). Differentiation of Isomers using High Resolution Mass

Spectrometry.[3][4] Journal of Mass Spectrometry. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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